![molecular formula C19H26ClN5OS B2998021 N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189727-02-3](/img/structure/B2998021.png)
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains functional groups such as amide, pyrazole, and benzothiazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
1. Chemical Synthesis and Derivatives
Research into the synthesis and derivatives of compounds similar to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride has been ongoing. Compounds such as 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one and related derivatives show promise in various applications. These compounds, synthesized using reactions with primary amines, malononitrile, and ethyl cyanoacetate, demonstrate potential in creating novel chemicals with diverse applications (El-Bayouki & Basyouni, 1988).
2. Biological Activity and Potential Applications
Research has also focused on the biological activities of similar compounds. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been shown to possess potent cytotoxic properties, demonstrating their potential as therapeutic agents in cancer treatment. Such compounds have been tested against various cancer cell lines, revealing significant inhibitory effects and potential for future clinical applications (Deady et al., 2003).
3. Antimicrobial Properties
Another area of research is the exploration of antimicrobial properties. Compounds like N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides, which are structurally similar, have shown promising antimicrobial activity. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).
4. Novel Antipsychotic Agents
Furthermore, derivatives of similar compounds have been explored as potential antipsychotic agents. Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for instance, has shown antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors, suggesting a unique mechanism of action and potential for development into new antipsychotic medications (Wise et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins and leukotrienes. The inhibition of these enzymes by the compound disrupts this process, reducing the production of these inflammatory mediators .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions . The compound has demonstrated significant anti-inflammatory activity in studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in various solvents may affect its distribution and action within different bodily environments.
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS.ClH/c1-5-23(6-2)11-12-24(18(25)16-9-10-20-22(16)4)19-21-15-8-7-14(3)13-17(15)26-19;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVKOHWJXSJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=NN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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